2-Aminothiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminothiophene-3-carboxamide and its derivatives can be accomplished through several methods, including microwave-assisted synthesis and metal-free one-pot synthesis approaches. Microwave-assisted synthesis allows for the rapid formation of 2-aminothiophene-3-carboxylic acid derivatives through efficient transformation to thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). Additionally, a metal-free synthesis method enables the formation of 2-aminothiophene derivatives by reacting 2-ynals with thioamides in alcohols, showcasing a straightforward protocol for constructing trisubstituted 2-aminothiophenes (Luo et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Aminothiophene-3-carboxamide derivatives has been elucidated through crystal structure analysis. For instance, the structure of Methyl-3-Aminothiophene-2-Carboxylate (matc) has been determined using single crystal X-ray diffraction, highlighting the presence of various inter- and intra-interactions facilitated by amino and carboxyl groups (Tao et al., 2020).
Chemical Reactions and Properties
2-Aminothiophene-3-carboxamide undergoes numerous chemical reactions, leading to a diverse array of derivatives. These reactions include cyclization to form thieno[2,3-d]pyrimidin-4-ones and the synthesis of azomethine derivatives, which are precursors to biologically active compounds (Kovalenko, Vlasov, & Chernykh, 2006). Furthermore, the targeted synthesis of azomethine derivatives has shown the potential for pharmacological activity, underscoring the importance of optimizing synthesis methods for these compounds (Чиряпкин et al., 2021).
Physical Properties Analysis
The physical properties of 2-Aminothiophene-3-carboxamide derivatives, such as their crystalline forms and interaction energies within crystal packing, have been thoroughly investigated. Studies using Hirshfeld surface analysis and energy-framework analyses provide insights into the dominant forces in crystal packing, including dispersion and electrostatic interactions (Tao et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Aminothiophene-3-carboxamide derivatives, including their reactivity and the formation of various functionalized derivatives, have been explored through several synthesis methods. For example, the Gewald reaction is highlighted as a significant method for preparing derivatives of 2-aminothiophene-3-carboxylic acids and 2-amino-3-acylthiophenes, demonstrating the compound's versatility in organic synthesis (Gewald, 1976).
Scientific Research Applications
Synthesis of Coumarins and Pyrimidinones : Kovalenko et al. (2006) studied the interaction of 2-iminocoumarin-3-carboxamides with 2-aminothiophene-3-carboxamides, finding that initial products can undergo rearrangement to form thieno[2,3-d]pyrimidin-4-ones, which are useful in synthesizing coumarins and pyrimidinones (Kovalenko, Vlasov, & Chernykh, 2006).
Anticonvulsant Activity : Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes and evaluated their anticonvulsant activity. Their findings suggest that these compounds could have potential applications in treating seizure disorders (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).
Antibacterial Activity : A study conducted in 2019 demonstrated the synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives. These compounds exhibited good antibacterial activity against Gram-negative and Gram-positive bacteria (Author Not Provided, 2019).
Various Biological Activities : Prasad et al. (2017) discussed the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, which showed significant antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor activities (Prasad, Angothu, Latha, & Nagulu, 2017).
Synthesis Methods and Reactions : Gewald (1976) reviewed various cyclization reactions to form 2-aminothiophenes. The derivatives have been used in the synthesis of condensed thiophenes like thienopyrroles, thienopyrimidines, and others, highlighting their versatility in chemical synthesis (Gewald, 1976).
Inhibitors of VEGF Receptor-2 Kinase : Song (2007) synthesized new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, identifying them as potent inhibitors of VEGF receptor-2 kinase, crucial in tumor-induced blood vessel formation (Song, 2007).
Radiosensitizers and Cytotoxins : Threadgill et al. (1991) evaluated 2- and 3-nitrothiophene-5-carboxamides as radiosensitizers for hypoxic mammalian cells and as bioreductively activated cytotoxins, indicating potential in cancer therapy (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).
Aryl Alkyl Ketones Synthesis : Tormyshev et al. (2006) achieved good yields of 2-aminothiophene-3-carboxylates using the one-pot Gewald reaction. These compounds have potential applications in various chemical syntheses (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).
Biologically Active Azomethine Derivatives : Chiriapkin et al. (2021) focused on synthesizing and analyzing biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, indicating potential pharmaceutical applications (Chiriapkin, Kodonidi, & Larsky, 2021).
Regioselective Metal-Free Synthesis : Luo et al. (2015) developed a metal-free synthesis for 2-aminothiophene derivatives, showcasing a straightforward synthetic protocol for these compounds (Luo, Ge, An, Jin, Wang, Sun, & Deng, 2015).
Safety And Hazards
Future Directions
2-Aminothiophene-3-carboxamide and its derivatives have potential applications in various fields due to their unique properties. They are being explored for their antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties . They are also being used in the development of new synthetic reactions that adhere to the principles of green chemistry .
properties
IUPAC Name |
2-aminothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZIZZOTISTHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351401 | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiophene-3-carboxamide | |
CAS RN |
14080-51-4 | |
Record name | 2-Amino-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14080-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminothiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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